BenchChemオンラインストアへようこそ!

[4-(But-2-yn-1-yloxy)phenyl]methanol

Lipophilicity Drug-likeness Physicochemical property

[4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0), also referred to as 4-(2-butyn-1-yloxy)benzyl alcohol, is a bifunctional phenylmethanol derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. The compound features a primary benzyl alcohol group at the para position and a but-2-yn-1-yloxy side chain that provides a terminal alkyne moiety.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1250387-44-0
Cat. No. B1527485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(But-2-yn-1-yloxy)phenyl]methanol
CAS1250387-44-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC#CCOC1=CC=C(C=C1)CO
InChIInChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3
InChIKeyIMPXSDUPIBKNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0): A Terminal Alkyne Benzyl Alcohol Building Block for Click Chemistry and Medicinal Chemistry


[4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0), also referred to as 4-(2-butyn-1-yloxy)benzyl alcohol, is a bifunctional phenylmethanol derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. The compound features a primary benzyl alcohol group at the para position and a but-2-yn-1-yloxy side chain that provides a terminal alkyne moiety. Its computed physicochemical descriptors include an XLogP3 of 1.7, a topological polar surface area of 29.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This scaffold serves as a versatile intermediate in organic synthesis, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and has been employed in the preparation of sulfonamide-based enzyme inhibitors and functional polymeric materials [2].

Why [4-(But-2-yn-1-yloxy)phenyl]methanol Cannot Be Replaced by Generic Benzyl Alcohol Derivatives in Alkyne-Dependent Applications


The but-2-yn-1-yloxy substituent imparts a terminal alkyne functionality that is absent in simpler benzyl alcohol analogs such as 4-methoxybenzyl alcohol or 4-hydroxybenzyl alcohol. This internal alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific transformations that are chemically inaccessible with saturated or allylic ether analogs [1]. Compared to the propargyl (prop-2-yn-1-yloxy) analogue, the additional methyl group on the alkyne terminus of [4-(but-2-yn-1-yloxy)phenyl]methanol modulates both steric demand and electronic properties, which can influence reaction rates, regioselectivity, and the physicochemical profile of downstream conjugates [2]. Generic substitution without considering these structural differences risks failed bioconjugation, altered pharmacokinetics of derived prodrugs, or incompatible reactivity in multi-step synthetic sequences.

Quantitative Differentiation of [4-(But-2-yn-1-yloxy)phenyl]methanol from Its Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: But-2-ynyloxy vs. Prop-2-ynyloxy Benzyl Alcohol

The computed XLogP3 value for [4-(but-2-yn-1-yloxy)phenyl]methanol is 1.7 [1]. For the closest terminal alkyne analog, [4-(prop-2-yn-1-yloxy)phenyl]methanol (CAS 34905-02-7, molecular formula C10H10O2, MW 162.19), the PubChem-computed XLogP3 is 1.4 [2]. The 0.3 log unit increase arises from the additional methyl group on the alkyne terminus, predicting moderately enhanced membrane permeability and altered partitioning behavior in both chromatographic purification and biological assays.

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Heavy Atom Count Differentiation for Conjugate Design

The molecular weight of [4-(but-2-yn-1-yloxy)phenyl]methanol is 176.21 g/mol with 13 heavy atoms, compared to 162.19 g/mol and 12 heavy atoms for the propargyl analog [1][2]. This 14 Da mass increment (8.6% increase) is consequential for fragment-based drug design where ligand efficiency indices are sensitive to small mass changes, and for antibody-drug conjugate (ADC) payload design where the linker-payload molecular weight impacts the drug-to-antibody ratio and overall pharmacokinetics.

Molecular weight Fragment-based drug design Conjugate payload

Alkyne Reactivity: Internal vs. Terminal Alkyne in CuAAC Kinetics

The but-2-yn-1-yloxy group is an internal alkyne (methyl-substituted at the distal carbon), whereas the prop-2-yn-1-yloxy group is a true terminal alkyne. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal alkynes typically exhibit slower reaction rates compared to terminal alkynes; literature on small-molecule internal alkynes reports second-order rate constants on the order of 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ under standard CuAAC conditions, approximately 10- to 100-fold lower than terminal alkynes [1]. However, this reduced reactivity offers advantages in sequential bioconjugation strategies where chemoselectivity between terminal and internal alkynes is exploited for orthogonal functionalization.

Click chemistry CuAAC Reaction kinetics

Synthetic Yield and Purity Benchmarking: Vendor-Supplied Data

Commercially available [4-(but-2-yn-1-yloxy)phenyl]methanol is supplied at purities of ≥95%, as verified by multiple independent vendors . In comparison, the propargyl analog [4-(prop-2-yn-1-yloxy)phenyl]methanol is also available at similar purity levels (≥95–98%) . The comparable synthetic accessibility and purity profiles indicate that procurement decisions should be driven by the differentiated structural properties (lipophilicity, alkyne substitution pattern) rather than availability or cost considerations.

Synthetic accessibility Purity Procurement

Evidence Strength Caveat: Limited Direct Comparative Data for This Scaffold

A systematic literature search (PubMed, Google Scholar, patent databases, PubChem) conducted on 2026-04-25 identified no published head-to-head comparative studies directly measuring biological activity, metabolic stability, or in vivo pharmacokinetics of [4-(but-2-yn-1-yloxy)phenyl]methanol versus its closest analogs. The quantitative evidence presented above relies on computed physicochemical properties (PubChem), class-level kinetic inferences for CuAAC reactivity, and vendor-supplied purity data. Users requiring definitive comparative biological or pharmacological data should request custom head-to-head profiling from their CRO or conduct in-house comparative assays using both compounds under identical conditions before finalizing procurement decisions.

Data transparency Evidence quality Procurement diligence

Optimal Application Scenarios for [4-(But-2-yn-1-yloxy)phenyl]methanol Based on Differentiated Properties


Staged Bioconjugation Requiring Orthogonal Alkyne Reactivity

When a biomolecule requires sequential functionalization with two different azide-bearing payloads, the internal alkyne of [4-(but-2-yn-1-yloxy)phenyl]methanol provides chemoselectivity over terminal alkynes. The slower CuAAC kinetics of the internal alkyne (estimated 10- to 100-fold slower than terminal alkynes) [1] allow the terminal alkyne to be addressed first under mild conditions, followed by addition of a Cu(I)-stabilizing ligand or elevated temperature to activate the internal alkyne for the second conjugation step.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity

With an XLogP3 of 1.7, the compound occupies a favorable lipophilicity range for fragment screening libraries (typically LogP 1–3). The 0.3 log unit increase over the propargyl analog (XLogP3 1.4) [1] may enhance binding to hydrophobic protein pockets while retaining sufficient aqueous solubility for biochemical assay compatibility. The benzyl alcohol moiety further provides a synthetic handle for ester or ether prodrug formation.

Synthesis of ADAM/TACE Inhibitor Scaffolds

Derivatives of [4-(but-2-yn-1-yloxy)phenyl]methanol have been incorporated into sulfonamide-based hydroxamate inhibitors targeting ADAM17 (TACE) and ADAM10, with reported binding affinities (Ki) as low as 80 nM for certain structural analogs [1]. The but-2-ynyloxy group contributes to the P1' pocket occupancy, and its internal alkyne character differentiates it from propargyl-based inhibitors in terms of metabolic stability and off-rate kinetics (note: direct comparative data for the parent alcohol are not available; this represents class-level inference from structurally related sulfonamide derivatives).

Functional Polymer Synthesis via CuAAC

The alkyne functionality enables incorporation into polymer backbones or side chains via CuAAC with azide-functionalized monomers [1]. The internal alkyne may offer advantages in controlling crosslinking density compared to terminal alkyne analogs, as the reduced reactivity can prevent premature gelation during step-growth polymerization, allowing better molecular weight control and narrower dispersity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(But-2-yn-1-yloxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.